cyclopropylhydrazine chemical properties and structure
cyclopropylhydrazine chemical properties and structure
Abstract
Cyclopropylhydrazine and its salts are pivotal chemical entities, serving as indispensable building blocks in modern organic and medicinal chemistry. This guide provides an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of cyclopropylhydrazine. We delve into the unique electronic and steric contributions of the cyclopropyl moiety and the versatile reactivity of the hydrazine group. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction
Cyclopropylhydrazine is an organic compound featuring a highly strained three-membered cyclopropane ring attached to a hydrazine functional group.[1] This combination of a strained carbocyclic ring and a reactive nitrogen-containing group imparts a unique set of chemical properties that have been exploited in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt of cyclopropylhydrazine is frequently used in synthesis due to its enhanced stability compared to the free base.[1]
This guide will systematically unpack the multifaceted nature of cyclopropylhydrazine, beginning with its fundamental structure and physicochemical properties, moving through its synthesis and characteristic reactions, and concluding with its significant applications, particularly in the realm of drug discovery as a key intermediate.[3]
Molecular Structure and Physicochemical Properties
The defining feature of cyclopropylhydrazine is the juxtaposition of the sterically demanding and electronically unique cyclopropyl group with the nucleophilic hydrazine moiety.[1] The high degree of s-character in the C-C bonds of the cyclopropane ring, a consequence of its 60° bond angles, influences the electronic properties of the adjacent hydrazine group.[4]
Chemical Identifiers
Below is a summary of the key identifiers for cyclopropylhydrazine and its commonly used hydrochloride salt.
| Identifier | Cyclopropylhydrazine | Cyclopropylhydrazine Hydrochloride |
| Molecular Formula | C₃H₈N₂ | C₃H₉ClN₂ |
| Molecular Weight | 72.11 g/mol [5] | 108.57 g/mol [6] |
| CAS Number | 120550-58-5[5] | 213764-25-1[6][7] |
| PubChem CID | 19594968[5] | 19594967[6] |
| SMILES | C1CC1NN[5] | C1CC1NN.Cl[6] |
| InChI | InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2[5] | InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H[7] |
Physical Properties
While data for the free base is limited, the hydrochloride salt is a well-characterized white crystalline solid.[1]
| Property | Value (Hydrochloride Salt) |
| Physical State | White to Off-White Solid[2][7] |
| Melting Point | > 97 °C (decomposition)[2][7] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water[2][7] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere[2][7][8] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of cyclopropylhydrazine and its derivatives. While a comprehensive spectral analysis is beyond the scope of this guide, key expected features include:
-
¹H NMR: Signals corresponding to the cyclopropyl protons in the upfield region and resonances for the N-H protons.
-
¹³C NMR: Resonances for the methylene carbons of the cyclopropyl ring and the methine carbon attached to the hydrazine group.
-
IR Spectroscopy: Characteristic N-H stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns indicative of the cyclopropyl and hydrazine moieties.
Synthesis of Cyclopropylhydrazine
Several synthetic routes to cyclopropylhydrazine have been developed, with modern methods focusing on efficiency and scalability for industrial applications.[1]
Traditional Synthesis Approaches
Early methods often involved the use of Grignard reagents. For instance, cyclopropyl bromide could be converted to a Grignard reagent, which then reacts with an azo compound like tert-butyl azodicarboxylate. However, these methods often require cryogenic temperatures and can be hazardous, making them less suitable for large-scale production.[1]
Modern Synthetic Protocol
A more recent and efficient two-step synthesis has been reported, which is more amenable to industrial scale-up.[1][9]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
This step involves the reaction of cyclopropylamine with an N-Boc protected hydroxylamine derivative, such as N-Boc-O-tosyl hydroxylamine, in the presence of a base like N-methylmorpholine.[1][2][9]
Caption: Synthesis of N-Boc-cyclopropylhydrazine.
Experimental Protocol:
-
To a reaction vessel, add cyclopropylamine, dichloromethane, and N-methylmorpholine.[2]
-
Cool the mixture to between -5 and 0 °C using an ice-salt bath.[2]
-
Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) in portions.[2]
-
Maintain the reaction at 0 °C for 2 hours, then allow it to proceed at room temperature overnight.[2]
-
Upon completion, the reaction is worked up to isolate the N-Boc-cyclopropylhydrazine intermediate.[2]
Step 2: Deprotection to Yield Cyclopropylhydrazine Hydrochloride
The Boc protecting group is removed from the intermediate using a strong acid, typically hydrochloric acid, to yield the stable hydrochloride salt.[1][2][9]
Caption: Deprotection to form the hydrochloride salt.
Experimental Protocol:
-
Add N-Boc-cyclopropylhydrazine to a reaction flask.[2]
-
Under an ice-water bath, add concentrated hydrochloric acid dropwise.[2]
-
Allow the reaction to proceed overnight at room temperature.[2]
-
The reaction mixture is then decolorized, and the product is isolated, often through recrystallization, to yield white crystals of cyclopropylhydrazine hydrochloride.[2]
Chemical Reactivity and Applications
The reactivity of cyclopropylhydrazine is dominated by the nucleophilic nature of the hydrazine moiety, which readily participates in reactions to form new C-N bonds.
Key Reactions
-
Formation of Pyrazoles: A primary application of cyclopropylhydrazine is in the synthesis of pyrazole derivatives.[1][2] These heterocyclic compounds are of significant interest in the agrochemical industry due to their biological activity and low toxicity profiles.[1][2]
-
Oxidation and Reduction: The hydrazine group can be oxidized to form corresponding azo compounds or reduced.[3]
-
Nucleophilic Substitution: As a nucleophile, cyclopropylhydrazine can participate in substitution reactions.[3]
Applications in Drug Development
Cyclopropylhydrazine is a valuable building block in medicinal chemistry.[3][10]
-
Monoamine Oxidase (MAO) Inhibitors: Certain cyclopropylamine and hydrazine derivatives are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[11][12] MAOIs are a class of antidepressants that work by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[13][14][15] The cyclopropyl group is a key structural feature in some of these inhibitors.
-
PRMT5 Inhibitors: Cyclopropylhydrazine hydrochloride is used in the research and development of PRMT5 inhibitors, which are being investigated for their potential in oncology.[3]
-
General Pharmaceutical Intermediate: Its unique structure makes it a versatile precursor for a wide range of active pharmaceutical ingredients (APIs), contributing to the discovery of novel therapeutics.[3]
Safety and Handling
Cyclopropylhydrazine and its salts should be handled with care, following standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) before use.[16]
-
Hazards: The hydrochloride salt is classified as toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Handling should be done in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[16] Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, typically in a freezer at -20°C.[2][7][8]
Conclusion
Cyclopropylhydrazine is a molecule of significant synthetic utility, bridging the unique properties of a strained ring system with the versatile reactivity of a hydrazine. Its importance as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors, is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for scientists and researchers aiming to leverage this potent building block in their respective fields.
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